3-Methyl-1-pentanol

Separation process design Distillation engineering Physical chemistry

Procure isomerically pure 3-Methyl-1-pentanol (CAS 589-35-5) for validated separation design or sensory formulations. Unlike generic hexanol mixtures, its boiling point (151-153°C) and 'roasty, cocoa' profile differ from 2-methyl (147°C) or 1-hexanol (158°C), ensuring thermodynamic match and flavor integrity. RIFM safety assessment clears endpoints; meets JECFA/FG purity. Verify FG grade for EU 1223/2009 compliance.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 589-35-5
Cat. No. B047404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-pentanol
CAS589-35-5
Synonyms(DL)-3-Methylpentyl Alcohol;  (±)-3-Methyl-1-pentanol;  2-Ethyl-4-butanol;  3-Ethyl Butanol;  3-Ethyl-1-butanol;  3-Methylpentanol;  NSC 9466; 
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)CCO
InChIInChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
InChIKeyIWTBVKIGCDZRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-pentanol (CAS 589-35-5) Technical Procurement Reference: Physical Properties and Identity


3-Methyl-1-pentanol (CAS 589-35-5) is a C6 branched primary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It is a colorless liquid with a density of approximately 0.823 g/mL at 25°C, a boiling point of 151–153°C at 760 mmHg, a flash point of 58.9°C, and a refractive index of n20/D 1.418 . Its vapor pressure is reported as 1.26 mmHg at 25°C . This compound is a member of the fragrance structural group of branched chain saturated alcohols and is recognized as a food flavoring agent with JECFA designation No. 263 and FEMA No. 3762 [1].

Why 3-Methyl-1-pentanol Cannot Be Simply Substituted with Other C6 Alcohol Isomers in Research and Industrial Formulations


Within the class of C6 primary alcohols, structural isomerism produces substantial variation in physicochemical and organoleptic properties that preclude direct substitution without revalidation. The position of the methyl branch on the pentanol backbone dictates intermolecular interactions that manifest as measurable differences in boiling point, vaporization enthalpy, vapor pressure, and olfactory character [1]. Unlike linear 1-hexanol (boiling point 158°C) or the 2-methyl positional isomer (boiling point 147°C), 3-methyl-1-pentanol occupies a distinct thermodynamic and sensory space that affects both separation process design and sensory formulation outcomes [2]. Furthermore, safety assessments for this compound rely on read-across from structurally defined analogs, and substituting an alternative isomer without equivalent toxicological vetting introduces regulatory uncertainty [1].

Quantitative Differentiation Evidence for 3-Methyl-1-pentanol Against Closest C6 Alcohol Analogs


Thermodynamic Differentiation: Vaporization Enthalpy Comparison Among C6 Primary Alcohol Isomers

3-Methyl-1-pentanol exhibits a standard molar enthalpy of vaporization (ΔvapH°m) of 57.15 kJ/mol at 298.15 K, which differs measurably from its positional isomer 2-methyl-1-pentanol (55.86 kJ/mol) and the unbranched analog 1-hexanol (61.61 kJ/mol) [1]. These differences, determined via transpiration method measurements, translate into distinct vapor pressure curves that directly impact separation efficiency in fractional distillation processes.

Separation process design Distillation engineering Physical chemistry

Boiling Point Differentiation: Positional Isomer Comparison for Purification Strategy

The boiling point of 3-methyl-1-pentanol at atmospheric pressure is 151–153°C, which is intermediate among C6 primary alcohol isomers . This value is 5°C higher than 2-methyl-1-pentanol (147°C), approximately 1°C higher than 4-methyl-1-pentanol (151°C), and 6°C lower than linear 1-hexanol (158°C) [1]. The 5°C difference from 2-methyl-1-pentanol is sufficient to enable chromatographic baseline resolution and distillation-based separation under controlled conditions.

Solvent selection Process chemistry Isomer identification

Olfactory Differentiation: Organoleptic Characterization and Aroma Threshold Quantification

3-Methyl-1-pentanol is characterized by a distinctive 'roasty' aroma profile in orange wine matrices, a descriptor not assigned to other C6 alcohol isomers in the same analytical study [1]. The compound was perceived by all eight trained panelists as one of the seven most important aroma contributors in orange wine [1]. In aqueous matrices, its detection threshold ranges from 830 ppb to 1.2 ppm , while in Chinese strong-aroma type Baijiu (CSW), its concentration was quantified at 186 μg/L with a sensory threshold of 50,000 μg/L, characterized as 'vinous, herbaceous, cacao' [2]. This contrasts with 4-methyl-1-pentanol, which in the same study exhibited an 'almond, toasted' character, and 1-hexanol, which presented as 'herbaceous, grass, woody' [2].

Flavor formulation Fragrance development Sensory science

Safety Assessment Status: Differential Regulatory and Toxicological Data Availability

3-Methyl-1-pentanol has been evaluated by the Research Institute for Fragrance Materials (RIFM) with a published safety assessment that cleared all seven human health endpoints plus environmental endpoints [1]. However, the assessment notes that 'there are insufficient toxicity data on 3-methyl-1-pentanol' and consequently relied on read-across from structurally similar analogs including isoamyl alcohol (3-methyl-1-butanol, CAS 123-51-3) with a Tanimoto similarity score of 0.79, and 3,7-dimethyl-1-octanol with a similarity score of 0.58 [1]. The acute oral toxicity in mice was reported as >2 g/kg body weight [2]. JECFA evaluated the compound in 1997 and concluded 'No safety concern at current levels of intake when used as a flavoring agent' [3]. This formal, published safety dossier distinguishes 3-methyl-1-pentanol from less thoroughly vetted C6 alcohol isomers that may lack equivalent regulatory documentation.

Regulatory compliance Safety assessment Fragrance ingredient approval

Chiral Synthetic Accessibility: Asymmetric Synthesis Yield and Enantiomeric Excess

(R)-3-Methyl-1-pentanol can be synthesized via Zr-catalyzed asymmetric carboalumination of 3-buten-1-ol with triethylaluminum, achieving yields of 88–92% and enantiomeric excess of 90–92% ee in a single step [1]. This synthetic route positions 3-methyl-1-pentanol as an accessible chiral building block for reduced polypropionate synthesis, which is not equally applicable to all C6 alcohol positional isomers due to differences in the stereochemical outcome of analogous reactions on alternative substrates.

Asymmetric synthesis Chiral building block Polypropionate synthesis

Evidence-Backed Application Scenarios for 3-Methyl-1-pentanol in Research and Industrial Procurement


Separation Process Development and Isomer-Specific Solvent Selection

When designing distillation or chromatographic separation protocols involving C6 alcohol mixtures, 3-methyl-1-pentanol's boiling point of 151–153°C and vaporization enthalpy of 57.15 kJ/mol provide defined thermodynamic targets that differ measurably from 2-methyl-1-pentanol (147°C, 55.86 kJ/mol) and 1-hexanol (158°C, 61.61 kJ/mol) [1]. Process engineers and analytical chemists requiring isomerically pure material for method development or as a reference standard should procure 3-methyl-1-pentanol specifically rather than generic 'hexanol mixtures' to ensure thermodynamic behavior matches design specifications. The vapor pressure of 1.26 mmHg at 25°C further informs volatility-dependent applications .

Flavor and Fragrance Formulation Requiring Roasty, Vinous, or Cocoa Notes

For formulations targeting wine, whiskey, cocoa, or fermented fruit profiles, 3-methyl-1-pentanol provides a sensory signature distinct from alternative C6 alcohols. Gas chromatography-olfactometry analysis in orange wine identified this compound as a 'roasty' note perceived by all panelists as a primary aroma contributor [2]. In Chinese Baijiu, it contributes 'vinous, herbaceous, cacao' character at 186 μg/L [3]. Its detection threshold of 830 ppb to 1.2 ppm enables effective use at low concentrations . Formulators should note that substituting 4-methyl-1-pentanol ('almond, toasted') or 1-hexanol ('herbaceous, grass, woody') would alter the sensory profile in ways that may not be acceptable for target applications [3].

Regulated Consumer Product Development Requiring Pre-Vetted Fragrance Ingredients

For cosmetic, personal care, and household product formulations requiring IFRA-compliant fragrance ingredients, 3-methyl-1-pentanol offers a defined safety profile with a published RIFM safety assessment clearing all seven human health endpoints [1]. The assessment explicitly documents the read-across justification using isoamyl alcohol (Tanimoto score 0.79) as a structural analog [1]. JECFA has issued an ACCEPTABLE ADI designation for food flavoring use [4]. This formal documentation accelerates regulatory dossier preparation for product registrations in the EU (Regulation 1223/2009) and other jurisdictions where fragrance ingredient safety must be substantiated. Procurement teams should verify that supplied material meets FG (Food Grade) specifications and JECFA purity requirements, as noted in vendor documentation .

Chiral Building Block Procurement for Asymmetric Synthesis

Researchers synthesizing reduced polypropionates or chiral pharmaceutical intermediates may require enantiomerically enriched (R)- or (S)-3-methyl-1-pentanol. The established asymmetric carboalumination route delivers (R)-3-methyl-1-pentanol in 88–92% yield with 90–92% ee in a single step from 3-buten-1-ol [5]. This well-characterized synthetic pathway provides confidence in scalable access to enantiomerically enriched material. Procurement specialists should specify stereochemical requirements (racemic or specific enantiomer) when sourcing, as the CAS 589-35-5 typically refers to the racemic mixture, while (S)-(+)-3-methyl-1-pentanol (CAS 42072-39-9) and (R)-(-)-3-methyl-1-pentanol (CAS 70224-28-1) are distinct catalog items.

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